5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
CAS No.: 1416336-79-2
Cat. No.: VC2962300
Molecular Formula: C14H13BrN2O2
Molecular Weight: 321.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416336-79-2 |
|---|---|
| Molecular Formula | C14H13BrN2O2 |
| Molecular Weight | 321.17 g/mol |
| IUPAC Name | 5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline |
| Standard InChI | InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1 |
| Standard InChI Key | WEWIWYYFXGQCHY-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
| SMILES | CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline belongs to the class of aromatic amines featuring a specific stereochemistry at the phenylethyl substituent. It contains a bromine atom at the 5-position and a nitro group at the 2-position of the aniline ring, along with an (R)-1-phenylethyl group attached to the nitrogen atom.
Molecular Identification
The compound possesses several important identifiers that help in its correct classification and description in chemical databases and literature:
| Property | Value |
|---|---|
| CAS Number | 1416336-79-2 |
| Molecular Formula | C14H13BrN2O2 |
| Molecular Weight | 321.17 g/mol |
| IUPAC Name | 5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline |
| InChI | InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1 |
| InChIKey | WEWIWYYFXGQCHY-SNVBAGLBSA-N |
| Isomeric SMILES | CC@HNC2=C(C=CC(=C2)Br)N+[O-] |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N+[O-] |
| PubChem Compound ID | 71116528 |
This compound can be distinguished from its enantiomer, 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline (CAS: 1416336-88-3), by its opposite stereochemistry at the chiral carbon atom in the phenylethyl group .
Structural Features
The compound's structure consists of several key components that contribute to its chemical behavior:
-
Bromine Substituent: The bromine atom at the 5-position enhances the compound's electrophilicity and provides a site for potential substitution reactions.
-
Nitro Group: The nitro group at the 2-position is strongly electron-withdrawing, which influences the reactivity of the compound and can undergo various reduction reactions.
-
Chiral Center: The (1R)-1-phenylethyl group contains a chiral carbon atom that gives the molecule its specific stereochemistry, which may be crucial for certain applications such as asymmetric synthesis or biological interactions.
-
Secondary Amine: The nitrogen connecting the phenylethyl group to the aromatic ring can participate in various chemical transformations and may serve as a hydrogen bond donor.
Synthesis and Preparation Methods
The synthesis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline typically involves a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry.
General Synthetic Routes
The preparation of this compound generally follows one of these main pathways:
-
Starting from 5-bromo-2-nitroaniline: This involves a coupling reaction with (1R)-1-phenylethylamine under appropriate conditions, typically in the presence of a base and coupling agent.
-
Sequential Functionalization: Beginning with aniline derivatives, followed by selective nitration, bromination, and stereoselective addition of the phenylethyl group.
-
Nucleophilic Aromatic Substitution: Reaction between 4-bromo-2-fluoro-1-nitrobenzene and (1R)-1-phenylethylamine, where the fluorine atom serves as a good leaving group for the nucleophilic amine.
The specific conditions for these syntheses must be carefully controlled to ensure the retention of the (R) configuration at the chiral center and to optimize yield and purity.
| Yield | Reaction Conditions |
|---|---|
| 99% | In ethanol; water monomer; at 20°C; for 48h |
| 98% | In tetrahydrofuran; methanol; at 45°C; for 12h |
| 97% | In tetrahydrofuran; at 20°C; for 0.167h |
| 95% | In ethanol; at 20°C; for 0.583h |
| 95% | With potassium carbonate; In tetrahydrofuran; dichloromethane; at 20°C; for 16h |
Similar approaches could be adapted for the synthesis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline by substituting methylamine with (1R)-1-phenylethylamine and adjusting reaction conditions accordingly .
Chemical Reactions and Transformations
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline can undergo various chemical reactions due to the presence of multiple reactive functional groups.
Reduction Reactions
The nitro group can be reduced to an amino group using various reducing agents:
-
Catalytic Hydrogenation: Using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
-
Chemical Reduction: Using reducing agents such as iron or zinc in acidic conditions, sodium dithionite, or tin(II) chloride.
The product of these reductions would be the corresponding diamine derivative, which could serve as an intermediate for further transformations .
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position can participate in nucleophilic aromatic substitution reactions, especially when activated by the electron-withdrawing nitro group:
-
Alkoxy Substitution: Reaction with sodium alkoxides (e.g., sodium methoxide) to introduce alkoxy groups.
-
Amino Substitution: Reaction with various amines to form substituted aniline derivatives.
-
Cyanation: Reaction with copper(I) cyanide to introduce a cyano group.
N-Alkylation and Acylation
The secondary amine nitrogen can undergo further functionalization:
-
Alkylation: Reaction with alkyl halides in the presence of a base to form tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
These transformations can modify the compound's properties and expand its potential applications in organic synthesis.
Applications and Research Significance
Synthetic Intermediates
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline serves as a valuable intermediate in the synthesis of more complex molecules:
-
Pharmaceutical Precursors: The compound's chiral nature and multiple functional groups make it useful in the synthesis of pharmaceutically active compounds with specific stereochemistry.
-
Ligand Development: It can be transformed into chiral ligands for asymmetric catalysis.
-
Building Blocks: The compound serves as a building block for the construction of larger molecular structures with defined spatial arrangements.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline | 1416336-88-3 | C14H13BrN2O2 | 321.17 | Opposite stereochemistry at chiral center |
| 5-Bromo-2-nitro-N-phenylaniline | 6311-47-3 | C12H9BrN2O2 | 293.12 | Lacks the methyl group and chiral center |
| 5-Bromo-2-nitroaniline | 5228-61-5 | C6H5BrN2O2 | 217.02 | Lacks the phenylethyl group |
| 5-Bromo-N-methyl-2-nitroaniline | 302800-13-1 | C7H7BrN2O2 | 231.05 | Contains methyl instead of phenylethyl group |
These structural variations can lead to differences in reactivity, physical properties, and potential applications .
Stereochemical Significance
The stereochemistry at the chiral center is a crucial aspect of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline:
-
Enantiomeric Purity: The (R) configuration provides specific three-dimensional orientation that can be important for interactions with biological systems or for asymmetric synthesis.
-
Resolution Applications: This compound and its enantiomer have potential applications in resolution processes, where they can be used to separate racemic mixtures of other chiral compounds .
-
Stereochemical Stability: The chiral center's stability under various reaction conditions determines its utility in stereoselective transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume